N-{2-[(propan-2-yl)amino]ethyl}acetamide
Description
N-{2-[(propan-2-yl)amino]ethyl}acetamide is an organic molecule characterized by an acetamide (B32628) group linked to an ethylenediamine (B42938) core, which is further substituted with an isopropyl group. Its systematic name clearly defines its structure: an acetamide where the acetyl group is attached to the nitrogen of an ethylamine, which in turn has a propan-2-yl (isopropyl) group on its terminal nitrogen. Due to the limited specific research on this exact molecule, its properties and potential applications are largely inferred from the well-documented characteristics of its constituent chemical classes: acetamides and aliphatic amines.
The chemical identity of this compound is rooted in two fundamental classes of organic compounds: acetamides and aliphatic amines.
Acetamides are amides derived from acetic acid. The acetamide functional group is a cornerstone in medicinal chemistry and materials science. N-substituted acetamides, in particular, have been the subject of extensive research, leading to the development of compounds with a wide array of biological activities, including analgesic and anti-inflammatory properties. rjptonline.orgproquest.com The presence of the amide bond imparts specific chemical characteristics, such as the ability to form hydrogen bonds, which influences solubility and interactions with biological targets. researchgate.net
Aliphatic amines are organic compounds where one or more hydrogen atoms of ammonia (B1221849) are replaced by alkyl groups. These compounds are generally basic and act as nucleophiles. The specific aliphatic amine core of the target molecule is N-isopropylethylenediamine. sigmaaldrich.comnih.gov The presence of both a primary and a secondary amine in the parent diamine structure allows for differential functionalization. The isopropyl group introduces steric hindrance and alters the electronic properties of the secondary amine, which can influence its reactivity and basicity compared to a simple ethylenediamine. The biological significance of aliphatic amines is vast, with many exhibiting antimicrobial and other pharmacological activities. epa.govnih.gov
The combination of the acetamide and the N-isopropyl-substituted aliphatic amine moieties in this compound results in a molecule with a unique balance of polarity, basicity, and hydrogen bonding capability.
Table 1: Physicochemical Properties of Core Structural Analogs
| Property | N-(2-Aminoethyl)acetamide nih.gov | N-(propan-2-yl)acetamide reactory.appnih.gov | N-Isopropylethylenediamine sigmaaldrich.com |
| Molecular Formula | C4H10N2O | C5H11NO | C5H14N2 |
| Molecular Weight | 102.14 g/mol | 101.15 g/mol | 102.18 g/mol |
| IUPAC Name | N-(2-aminoethyl)acetamide | N-propan-2-ylacetamide | N'-(propan-2-yl)ethane-1,2-diamine |
This table presents data for closely related structural components of this compound to provide context for its likely physicochemical properties.
The structural motif of this compound is significant due to the established importance of N-substituted acetamides in drug discovery and development. Research on various N-substituted acetamide derivatives has revealed their potential as potent biological agents.
For instance, a series of N-substituted-acetamide derivatives were recently designed and identified as novel and potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.orgnih.gov The most potent of these compounds demonstrated significant anti-inflammatory activity in preclinical models. nih.gov This highlights the potential for acetamide-based structures to interact with specific biological targets and modulate disease pathways.
Furthermore, other studies have focused on the synthesis of novel N-(substituted phenyl)acetamide derivatives as potent analgesic agents. rjptonline.org The general structure of an acetamide linked to a substituted amine is a recurring theme in the development of new therapeutics. The synthesis of such compounds often involves the acylation of a primary or secondary amine with an acetylating agent like acetyl chloride or acetic anhydride. youtube.com
The N-isopropylethylenediamine portion of the molecule also contributes to its research significance. The presence of two nitrogen atoms with different substitution patterns offers opportunities for further chemical modification, potentially leading to the creation of libraries of related compounds for screening. The isopropyl group can play a role in receptor binding by fitting into specific hydrophobic pockets. The antibacterial and antifungal activities of various aliphatic amines and their derivatives have been well-documented, suggesting that this compound could be explored for similar properties. nih.govresearchgate.netmdpi.com
Table 2: Potential Research Areas for this compound Based on Structural Analogs
| Research Area | Rationale Based on Structural Motifs |
| Anti-inflammatory Activity | N-substituted acetamides have shown promise as P2Y14R antagonists, a target for inflammatory diseases. acs.orgnih.gov |
| Analgesic Properties | Various N-(substituted phenyl)acetamide derivatives have been synthesized and evaluated for their pain-relieving effects. rjptonline.orgproquest.com |
| Antimicrobial Activity | Aliphatic amines and their derivatives are known to possess antibacterial and antifungal properties. nih.govoup.com |
| Coordination Chemistry | The diamine backbone can act as a ligand for metal ions, with potential applications in catalysis or as metal-based therapeutics. |
| Synthetic Building Block | The primary amine offers a site for further chemical elaboration to create more complex molecules. caymanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(propan-2-ylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)8-4-5-9-7(3)10/h6,8H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBPAZHVFWTPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of N 2 Propan 2 Yl Amino Ethyl Acetamide
Established Synthetic Routes and Reaction Optimizations for N-{2-[(propan-2-yl)amino]ethyl}acetamide
The synthesis of this compound can be approached through two primary retrosynthetic pathways:
Amide bond formation on a pre-alkylated diamine: This involves first synthesizing N-isopropylethylenediamine and then selectively acetylating the primary amino group.
Amine alkylation of an acetylated diamine: This route begins with the selective acetylation of ethylenediamine (B42938) to form N-(2-aminoethyl)acetamide, followed by the introduction of the isopropyl group to the remaining primary amine.
Amide Bond Formation Methodologies
The formation of the acetamide (B32628) group is a critical step. This can be achieved either as the final step on an alkylated precursor or as the initial step using ethylenediamine.
A common method for acetylation is the use of acetic anhydride. For instance, the synthesis of N-Acetyl-N,N',N'-trimethylethylenediamine is achieved by treating N,N,N'-Trimethylethylenediamine with acetic anhydride, often with cooling to control the exothermic reaction. prepchem.com After the reaction, a basic workup is typically employed to neutralize the acetic acid byproduct and isolate the final product. prepchem.com
Alternatively, glacial acetic acid can serve as both the acetylating agent and the solvent, particularly at elevated temperatures. In a notable synthesis of a related compound, N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, ethylenediamine was reacted in boiling glacial acetic acid, which resulted in the simultaneous N-acetylation of one of the amino groups. mdpi.com This suggests a potential one-pot strategy where the solvent itself participates in the reaction.
The table below summarizes common conditions for amide bond formation relevant to the synthesis of the target compound.
| Acylating Agent | Substrate | Solvent | Conditions | Typical Workup | Ref |
| Acetic Anhydride | N,N,N'-Trimethylethylenediamine | Ether (optional) | Ice-bath cooling, then ambient temp. | Aqueous NaOH wash, extraction | prepchem.com |
| Glacial Acetic Acid | Ethylenediamine | Glacial Acetic Acid | Reflux (e.g., 14 hours) | Pouring into water, filtration | mdpi.com |
This table is generated based on data from syntheses of analogous compounds.
Amine Alkylation and Functionalization Approaches
The introduction of the propan-2-yl (isopropyl) group onto the ethylenediamine backbone is typically achieved via amine alkylation or reductive amination.
Direct Alkylation: This method involves reacting an amine with an alkyl halide, such as 2-bromopropane. However, direct alkylation of diamines can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts.
Reductive Amination: This is a more controlled and widely used method for preparing secondary and tertiary amines. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting an amine precursor with acetone (B3395972) (propan-2-one) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the secondary amine. masterorganicchemistry.comresearchgate.net
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. masterorganicchemistry.comresearchgate.net STAB is often preferred as it is less toxic and effective under non-aqueous conditions at ambient temperatures. researchgate.net The general scheme for introducing an isopropyl group via reductive amination is shown below.
R-NH₂ + (CH₃)₂C=O → [R-N=C(CH₃)₂] --[Reducing Agent]--> R-NH-CH(CH₃)₂
This approach can be applied to either ethylenediamine at the beginning of the synthesis or to N-(2-aminoethyl)acetamide as a later step.
Exploration of Synthetic Accessibility for Analogues and Derivatives
The synthetic routes established for this compound can be readily adapted to produce a wide range of analogues and derivatives.
Varying the N-Alkyl Substituent: By replacing acetone in the reductive amination step with other aldehydes or ketones, a diverse library of N-alkyl or N-cycloalkyl analogues can be synthesized. masterorganicchemistry.com For example, using cyclohexanone (B45756) would yield the N-cyclohexyl analogue, while using benzaldehyde (B42025) would produce the N-benzyl derivative.
Modifying the Acyl Group: The acetamide moiety can be altered by using different acylating agents in the amide bond formation step. Employing propionyl chloride or benzoyl chloride instead of an acetyl source would lead to the corresponding N-{2-[(propan-2-yl)amino]ethyl}propanamide or N-{2-[(propan-2-yl)amino]ethyl}benzamide, respectively.
General methods for synthesizing N-substituted ethylenediamine derivatives often start from a primary amine and an electrophile like 2-chloroethylamine (B1212225) or by opening an activated cyclic precursor like 2-oxazolidone. asianpubs.org These strategies provide additional pathways for accessing diverse precursors for analogue synthesis.
Chemo- and Regioselectivity Considerations in this compound Synthesis
Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound. The key challenge lies in differentiating between the two nitrogen atoms of the ethylenediamine core.
Acylation Selectivity: When acetylating N-isopropylethylenediamine, the primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine. This inherent difference in reactivity allows for the selective acylation of the -NH₂ group, leaving the -NH-isopropyl group untouched, especially when using controlled amounts of the acylating agent at lower temperatures.
Alkylation Selectivity: In the route starting with mono-acetylation, the challenge is to selectively alkylate the remaining primary amine of N-(2-aminoethyl)acetamide. The amide nitrogen is significantly less nucleophilic than the primary amine, effectively protecting it from alkylation under typical reductive amination conditions. Therefore, the reaction with acetone and a reducing agent would selectively occur at the terminal primary amine.
The synthesis of N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide from 4-hydroxycoumarin (B602359) and ethylenediamine in acetic acid provides a case study in selectivity. mdpi.com In this reaction, one amine attacks the coumarin (B35378) ring while the other is acetylated by the solvent, demonstrating that differential reactivity can be exploited even in a one-pot setting. mdpi.com
Purification and Isolation Techniques for this compound and its Analogues
The purification of this compound and its derivatives relies on standard laboratory techniques, chosen based on the physical properties of the compounds.
Extraction: Following the reaction, a typical workup involves an aqueous wash to remove water-soluble reagents and byproducts. For basic amine products, extraction from an aqueous layer (after basification with NaOH or K₂CO₃) into an organic solvent like ethyl acetate (B1210297), dichloromethane, or ether is a common first step. prepchem.comasianpubs.org
Distillation: For liquid products that are thermally stable, vacuum distillation is an effective method for purification. prepchem.com This technique is particularly useful for removing non-volatile impurities and for separating the product from solvents or lower-boiling byproducts. Patent literature on the purification of ethylenediamine and its derivatives often highlights fractional distillation as a key industrial method for separating closely related amines. google.com
Crystallization: If the final compound or a salt derivative (e.g., hydrochloride) is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Chromatography: For complex mixtures or when high purity is required for analytical purposes, column chromatography is the method of choice. Basic alumina (B75360) or silica (B1680970) gel treated with a base (like triethylamine) is often used for the purification of amines to prevent protonation and streaking of the compound on the column. asianpubs.org
The choice of technique depends on the scale of the synthesis and the nature of the impurities. For many N-substituted ethylenediamine derivatives, a combination of extraction and distillation or chromatography is necessary to achieve high purity. asianpubs.org
Advanced Spectroscopic and Analytical Characterization of N 2 Propan 2 Yl Amino Ethyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For the closely related compound, N-(2-Aminoethyl)acetamide, ¹H NMR spectral data recorded in CDCl₃ shows distinct signals corresponding to its different proton environments. chemicalbook.com The protons of the methylene (B1212753) groups adjacent to the nitrogen atoms appear as triplets, while the acetyl group's methyl protons present as a singlet.
Table 1: ¹H NMR Data for N-(2-Aminoethyl)acetamide in CDCl₃ chemicalbook.com
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 1.38 | s |
| CH₃C(=O)- | 1.997 | s |
| -C(=O)NHCH₂ - | 3.282 | t |
Based on this, the predicted ¹H NMR spectrum for N-{2-[(propan-2-yl)amino]ethyl}acetamide would feature additional signals corresponding to the isopropyl group. The methine proton (-CH) of the isopropyl group would likely appear as a septet, while the two methyl groups (-CH₃) would present as a doublet.
Predicted ¹H NMR Resonances for this compound:
-CH(CH₃)₂: A septet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom.
-CH(CH₃)₂: A doublet, integrating to six protons.
-NH-CH(CH₃)₂: A broad singlet, characteristic of an amine proton.
-C(=O)NHCH₂-: A triplet.
-CH₂NH-isopropyl: A triplet.
CH₃C(=O)-: A singlet.
-C(=O)NH-: A broad singlet, characteristic of an amide proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. While a specific mass spectrum for this compound is not available, data from N-(2-Aminoethyl)acetamide provides a solid foundation for predicting its fragmentation behavior. chemicalbook.com
The electron ionization (EI) mass spectrum of N-(2-Aminoethyl)acetamide shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. chemicalbook.com The base peak is often observed from the cleavage of the C-C bond adjacent to the amino group.
Table 2: Key Mass Spectral Data for N-(2-Aminoethyl)acetamide chemicalbook.com
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 102 | Low | [M]⁺ |
| 73 | 30.6 | [M - CH₂NH₂]⁺ |
| 43 | 74.5 | [CH₃CO]⁺ |
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (C₇H₁₆N₂O). The fragmentation pattern would likely be influenced by the presence of the isopropyl group. Key predicted fragments would include:
Loss of a methyl group from the isopropyl moiety.
Cleavage of the isopropyl group itself.
Fragmentation at the ethylenediamine (B42938) backbone , similar to N-(2-Aminoethyl)acetamide.
Formation of an acylium ion ([CH₃CO]⁺).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. While a dedicated spectrum for this compound is not published, the IR spectrum of N,N'-Diisopropylethylenediamine offers insight into the vibrations associated with the N-isopropyl and ethylenediamine moieties. nist.gov
Table 3: Characteristic IR Absorption Bands for Related Amides and Amines pearson.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3350-3250 (broad) |
| N-H (Amine) | Stretching | 3400-3250 (medium) |
| C-H (Alkyl) | Stretching | 2975-2850 |
| C=O (Amide I) | Stretching | 1680-1630 (strong) |
| N-H (Amide II) | Bending | 1570-1515 |
In the IR spectrum of this compound, the following key absorptions are anticipated:
A strong, broad band in the region of 1680-1630 cm⁻¹ corresponding to the C=O stretching of the secondary amide (Amide I band).
A broad absorption around 3300 cm⁻¹ due to N-H stretching of both the amide and the secondary amine.
Multiple sharp peaks in the 2975-2850 cm⁻¹ range from the C-H stretching of the ethyl and isopropyl groups.
An absorption band around 1550 cm⁻¹ for the N-H bending of the secondary amide (Amide II band).
Raman spectroscopy would provide complementary information, with the C=O stretch also being a prominent feature. The symmetric C-H stretching vibrations of the alkyl groups would likely be strong in the Raman spectrum.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For a polar compound like this compound, a reverse-phase (RP) HPLC method would be most suitable for purity assessment and quantification. This is supported by established methods for similar compounds such as N-Isopropyl-N'-phenyl-p-phenylenediamine. sielc.comsielc.com
A typical RP-HPLC setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be influenced by the exact mobile phase composition, pH, and column temperature.
Table 4: Predicted HPLC Conditions for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) |
| Column Temperature | 25-30 °C |
For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate would be used instead of non-volatile phosphate buffers. sielc.com
Other Chromatographic Separations
Gas chromatography (GC) could also be a viable method for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Derivatization might be necessary to improve its volatility and chromatographic behavior. A polar capillary column would likely be required for good peak shape and resolution.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound, the structure of a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, offers insights into the potential solid-state conformation. iucr.org
In the crystal structure of this analog, the amide group and the fluorinated benzene (B151609) ring have a dihedral angle of 87.30 (5)°. iucr.org The solid-state structure is stabilized by intermolecular hydrogen bonds.
For this compound, it is expected that hydrogen bonding would play a significant role in its crystal packing. The amide N-H and the amine N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen can act as hydrogen bond acceptors. This could lead to the formation of extended one-, two-, or three-dimensional networks in the solid state. The conformation of the ethylenediamine backbone and the orientation of the isopropyl group would be key structural features.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2-Aminoethyl)acetamide |
| N-Isopropylacetamide |
| N,N'-Diisopropylethylenediamine |
| N-Isopropyl-N'-phenyl-p-phenylenediamine |
| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide |
| Acetonitrile |
| Methanol |
| Formic Acid |
Computational Chemistry and Theoretical Modeling of N 2 Propan 2 Yl Amino Ethyl Acetamide
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms and to map the distribution of electrons within the structure, which governs the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying a functional such as B3LYP with a comprehensive basis set like 6-311++G(d,p), the geometry of N-{2-[(propan-2-yl)amino]ethyl}acetamide can be optimized to find its lowest energy conformation. researchgate.netmdpi.com This process involves calculating forces on each atom and adjusting their positions until a true energy minimum is reached, confirmed by the absence of imaginary vibrational frequencies. nih.gov
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | 1.23 Å |
| Bond Length | C-N (Amide) | 1.37 Å |
| Bond Length | N-C (Ethyl) | 1.46 Å |
| Bond Angle | O=C-N (Amide) | 123.5° |
| Bond Angle | C-N-C (Amine) | 112.0° |
| Dihedral Angle | H-N-C=O | 180.0° (trans) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A small energy gap suggests that the molecule is more reactive. rsc.org
For this compound, the HOMO is predicted to be localized primarily on the lone pair of the secondary amine nitrogen and the amide nitrogen. The LUMO is expected to be the antibonding π* orbital of the carbonyl group (C=O). mdpi.comresearchgate.net The interaction between the nitrogen HOMO and the carbonyl LUMO is a defining feature of amides. mdpi.com DFT calculations can precisely compute the energies of these orbitals and visualize their spatial distribution.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.8 eV |
| HOMO-LUMO Gap (ΔE) | 8.3 eV |
Conformational Landscape and Dynamics Studies
Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. nih.gov Conformational analysis aims to identify the stable three-dimensional structures (conformers) and the energy barriers for converting between them. nih.gov This is achieved by systematically rotating the bonds and calculating the potential energy at each step to map out the potential energy surface (PES). nih.gov
For this molecule, key rotations include those around the C-C bond of the ethyl bridge and the C-N bonds of the secondary amine. These rotations lead to various gauche and anti conformers with different energies. DFT calculations can identify the lowest-energy conformers and the transition states that connect them. scielo.br The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, providing a comprehensive picture of the molecule's dynamic behavior in solution.
Molecular Docking and Binding Energy Predictions for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. researchgate.netbiorxiv.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates. ajchem-a.comnih.gov
A hypothetical docking study of this compound would involve placing the molecule into the active site of a selected protein target. The molecule's flexibility is considered, and a scoring function is used to estimate the binding energy, with more negative scores indicating a more favorable interaction. nih.gov this compound possesses several functional groups capable of forming key intermolecular interactions:
Hydrogen Bond Donors: The N-H groups of the amide and the secondary amine.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide.
Hydrophobic Interactions: The isopropyl group and the ethyl backbone.
These features suggest it could bind to targets like kinases or proteases, where such interactions are common. researchgate.netnih.gov Binding energy predictions help to rank potential compounds and understand the structural basis for their activity.
| Protein Target | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Protein Kinase A | -6.8 | -7.5 | H-bond with backbone C=O, H-bond with Asp side chain |
| Trypsin | -5.9 | -6.4 | H-bond with Ser side chain, Hydrophobic pocket interaction |
| HIV Protease | -7.2 | -8.1 | H-bond with Asp side chain, van der Waals contacts |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. drugdesign.orgscribd.com For this compound, an SAR analysis would involve computationally modeling analogues where, for example, the isopropyl group is replaced by other alkyl groups (methyl, tert-butyl) or the acetyl group is modified. nih.gov These studies help identify which parts of the molecule are essential for binding and activity. scribd.com The effects of these structural modifications are interpreted in terms of steric and electronic changes. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical equation that correlates structural properties with biological activity. nih.govajol.info A QSAR model for a series of compounds related to this compound would be developed by calculating various molecular descriptors (e.g., logP for hydrophobicity, molecular weight, dipole moment, HOMO/LUMO energies). nih.govacs.orgacs.org These descriptors are then used as variables in a statistical regression to create a predictive model for the biological activity (e.g., IC₅₀). Such models are valuable for predicting the activity of new, unsynthesized compounds. ajol.info
Prediction of Spectroscopic Signatures and Non-Linear Optical Properties
Computational chemistry can accurately predict various spectroscopic properties. DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. korea.ac.krdiva-portal.org For this compound, this would allow for the assignment of characteristic bands, such as the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands, which are sensitive to the molecular conformation. nih.govacs.orgspectroscopyonline.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | -NH- | 3350 |
| N-H Stretch (Amide) | -C(O)NH- | 3310 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂-, -CH- | 2970-2850 |
| Amide I (C=O Stretch) | -C=O | 1675 |
| Amide II (N-H Bend) | -C(O)NH- | 1555 |
Non-Linear Optical (NLO) properties, which describe how a material interacts with high-intensity light, can also be predicted computationally. researchgate.netdiva-portal.orgdtic.mil Key NLO parameters include the molecular polarizability (α) and the first hyperpolarizability (β). mdpi.com These properties are typically significant in molecules with large dipole moments and extended π-conjugation systems that facilitate intramolecular charge transfer. While this compound lacks a large conjugated system, quantum chemical methods like DFT can still calculate its intrinsic NLO properties, providing a complete theoretical characterization. rsc.orgmdpi.com
Thermodynamic Properties from Theoretical Calculations
A comprehensive search of scientific literature and chemical databases for theoretical calculations on the thermodynamic properties of this compound did not yield specific research findings or data. Computational studies detailing properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), or standard molar entropy (S°) for this particular compound are not available in the public domain based on the conducted search.
Therefore, a data table and a detailed discussion of theoretical thermodynamic research findings for this compound cannot be provided at this time.
Biochemical and Molecular Interaction Research Involving N 2 Propan 2 Yl Amino Ethyl Acetamide
Enzyme Inhibition and Modulation Studies
Specific Enzyme Target Identification (e.g., Acetylcholinesterase, Lipoxygenase)
There is no specific information available in the scientific literature identifying acetylcholinesterase or lipoxygenase as enzymatic targets of N-{2-[(propan-2-yl)amino]ethyl}acetamide. Investigations into the specific enzyme binding profile of this compound have not been reported in the available research.
Kinetic Characterization of Enzyme Interactions
Consistent with the lack of identified enzyme targets, there are no published studies detailing the kinetic characterization of this compound's interaction with any enzyme. Therefore, data regarding its mechanism of inhibition, such as inhibition constants (Kᵢ) or IC₅₀ values, are not available.
Receptor Binding Profile Investigations
Specific receptor binding profile investigations for this compound are not detailed in the available scientific literature. While the broader class of N-anilinoethylamides has been studied for their interaction with various receptors, specific affinity and selectivity data for this compound is absent from current research publications.
Melatonin (B1676174) Receptor (MT1/MT2) Affinity Studies
No specific binding affinity data for this compound at melatonin MT1 or MT2 receptors has been published. nih.gov Research on analogous compounds suggests that the N-anilinoethylamide scaffold can interact with these receptors, but direct experimental evidence for the title compound is lacking. nih.govresearchgate.net
Other Receptor System Interactions
There is a lack of information in the scientific literature regarding the interaction of this compound with other receptor systems beyond the melatonin receptors.
Protein-Ligand Interaction Mechanisms
Detailed mechanistic studies, such as X-ray crystallography or molecular docking, elucidating the specific protein-ligand interactions of this compound have not been found in the available scientific literature. While computational methods are often used to predict the binding of small molecules to proteins, no such studies have been published specifically for this compound. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the structure-activity relationships (SAR) of this compound. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. This type of research involves synthesizing and testing a series of related compounds to determine which structural features are critical for the desired effects.
The absence of such studies for this compound means that there is no published data to construct a detailed analysis of its molecular interactions or to create data tables illustrating how modifications to its structure would alter its biochemical properties.
Therefore, the following section on the "Structure-Activity Relationship (SAR) at the Molecular Level" cannot be provided at this time due to the lack of available research on this specific compound. Further experimental investigation would be required to elucidate these relationships.
Cellular and Mechanistic Research with N 2 Propan 2 Yl Amino Ethyl Acetamide in Vitro Studies
Investigations of Cellular Pathway Modulation
N-acetylprocainamide primarily modulates cellular function by interacting with ion channel pathways that govern the cardiac action potential. Its classification as a Class III antiarrhythmic agent stems from its principal effect: the prolongation of the action potential duration. mhmedical.comwikipedia.org
The core mechanism of this modulation is the blockade of potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential. wikipedia.org By inhibiting these channels, NAPA delays the efflux of potassium ions from the cardiomyocyte, thereby extending the duration of the action potential and increasing the effective refractory period of the cell. mhmedical.comwikipedia.orgnih.gov
In vitro electrophysiological studies using microelectrodes in isolated cardiac tissues have directly substantiated this pathway modulation.
In studies on isolated canine Purkinje fibers and ventricular muscle cells, NAPA was shown to significantly prolong the action potential duration in a dose-dependent manner without altering the resting membrane potential, action potential amplitude, or the maximum upstroke velocity (Vmax) of Phase 0. nih.gov
Similarly, experiments on atrial tissue from dogs demonstrated that NAPA (20 mg/liter) increased the action potential duration without affecting Vmax. ahajournals.orgnih.gov This specific action distinguishes it from its parent compound, procainamide, which typically reduces Vmax. ahajournals.orgnih.gov
However, the modulation pathways may be more complex and species-dependent. Research on guinea pig papillary muscle has indicated that at higher concentrations (3.5 and 7.0 mM), NAPA can also decrease the Vmax, which is indicative of sodium channel blockade. scielo.brscielo.brresearchgate.net This suggests that NAPA may also possess some Class IA antiarrhythmic properties, although its effect on sodium channels is less potent than that of procainamide. scielo.brscielo.brnih.gov
At toxic concentrations (80-240 mg/l), NAPA's modulation of repolarization pathways can become arrhythmogenic. In vitro studies have shown it can produce a "secondary plateau" during Phase 3, leading to early afterdepolarizations and triggered action potentials, which are cellular precursors to arrhythmias. nih.gov
Exploration of Intracellular Targets and Binding Partners
The cellular effects of N-acetylprocainamide are mediated by its direct interaction with specific ion channel proteins. Research has identified two primary intracellular targets.
The principal binding partners for NAPA are voltage-gated potassium channels . wikipedia.org Its action as a channel blocker is the molecular basis for its Class III antiarrhythmic effects, leading to delayed repolarization as described above. wikipedia.org
A secondary, or perhaps species-specific, target is the voltage-gated sodium channel . nih.gov Evidence for this interaction comes from in vitro studies in non-canine models, such as guinea pig and mouse cardiac myocytes, where NAPA was observed to decrease the Vmax of the action potential. researchgate.netnih.gov One database specifically identifies the "Sodium channel protein type 5 subunit alpha" as a molecular target for NAPA, with the described action being that of a blocker. drugbank.com Further evidence includes reports that NAPA inhibits the binding of batrachotoxin, a specific sodium channel ligand, to rat cardiac myocytes. nih.gov
The following table summarizes the key molecular targets of N-acetylprocainamide identified in in vitro research.
| Molecular Target | Observed Effect | Experimental Model | Reference |
|---|---|---|---|
| Potassium Channels | Blockade, leading to delayed repolarization and prolonged action potential duration. | Isolated canine cardiac tissues (Purkinje fibers, ventricular & atrial muscle) | wikipedia.orgnih.govahajournals.orgnih.gov |
| Sodium Channels (including Sodium channel protein type 5 subunit alpha) | Blockade, leading to decreased Vmax of the action potential. Weaker effect than procainamide. | Guinea pig papillary muscle; Isolated mouse cardiac myocytes | scielo.brscielo.brresearchgate.netnih.govdrugbank.com |
Effects on Cellular Processes (e.g., cell viability, migration)
The body of in vitro research on N-acetylprocainamide has concentrated overwhelmingly on its electrophysiological effects within the context of cardiovascular science. The primary focus has been on its influence on ion channel function, action potential characteristics, and arrhythmogenesis in cardiac cells.
Based on available scientific literature, there is a notable lack of studies investigating the effects of N-acetylprocainamide on other fundamental cellular processes. Specific data detailing its impact on cell viability, cytotoxicity, proliferation, or cell migration in either cardiac or non-cardiac cell lines is not extensively documented.
Studies on Cellular Uptake and Intracellular Distribution
Direct in vitro investigations detailing the specific mechanisms of N-acetylprocainamide's cellular uptake (e.g., passive diffusion, active transport) and its subsequent intracellular distribution are not widely available in the reviewed literature.
However, inferences about its distribution at the cellular level can be drawn from in vivo pharmacokinetic studies. These studies have consistently reported a low apparent volume of distribution (Vd) for the compound. For instance, a Vd of 1.25 L/kg (± 0.28) has been reported in patients with ventricular arrhythmias. nih.gov A low Vd generally indicates that a compound does not distribute extensively into tissues and is largely confined to the systemic circulation and extracellular fluid. This suggests that N-acetylprocainamide may not accumulate to high concentrations within most cells.
Metabolic and Biotransformation Studies of N 2 Propan 2 Yl Amino Ethyl Acetamide Preclinical/in Vitro
In Vitro Metabolic Pathway Elucidation (e.g., Liver Microsomes)
The in vitro metabolism of N-{2-[(propan-2-yl)amino]ethyl}acetamide would likely be investigated using subcellular fractions, primarily liver microsomes, from various species (e.g., rat, dog, human) to elucidate its metabolic pathways. Liver microsomes are a standard model as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are crucial for the phase I metabolism of many xenobiotics.
Based on the structure of this compound, which features a secondary amine (the isopropylamino group) and an acetamide (B32628) functional group, several metabolic pathways can be anticipated. The primary routes of metabolism are expected to involve the N-isopropyl group and the ethylenediamine (B42938) backbone.
Key Predicted Metabolic Pathways:
N-Dealkylation: The removal of the isopropyl group from the secondary amine is a highly probable metabolic pathway. This reaction is commonly catalyzed by CYP450 enzymes and would result in the formation of N-(2-aminoethyl)acetamide.
Hydroxylation: The isopropyl group and the ethyl backbone are potential sites for hydroxylation. Hydroxylation of the isopropyl group could occur at the tertiary carbon, leading to a carbinolamine intermediate that could then dealkylate, or at one of the methyl groups. Hydroxylation of the ethylenediamine backbone is also a possibility.
Carbonylation: Oxidation of a methyl group on the isopropyl moiety could lead to the formation of a carboxylic acid metabolite.
The elucidation of these pathways would typically involve incubating the parent compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) and analyzing the resulting mixture of the parent compound and its metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS).
Illustrative Data Table: Predicted Metabolic Pathways in Human Liver Microsomes
| Predicted Metabolic Pathway | Key Enzyme Family Involved | Expected Primary Metabolite(s) |
| N-Deisopropylation | Cytochrome P450 (CYP) | N-(2-aminoethyl)acetamide |
| Isopropyl Group Hydroxylation | Cytochrome P450 (CYP) | N-{2-[(2-hydroxypropan-2-yl)amino]ethyl}acetamide |
| Ethyl Backbone Hydroxylation | Cytochrome P450 (CYP) | N-{2-[(propan-2-yl)amino]-1-hydroxyethyl}acetamide |
This table is illustrative and based on general principles of drug metabolism.
Identification and Characterization of Metabolites
Following incubation with liver microsomes, the identification and characterization of metabolites would be a critical step. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary analytical techniques used for this purpose.
By comparing the mass spectra and fragmentation patterns of the potential metabolites with that of the parent compound, tentative structures can be proposed. For definitive structural confirmation, the suspected metabolites would ideally be synthesized and their chromatographic and spectral properties compared with those of the metabolites produced in the in vitro system.
Predicted Metabolites of this compound:
M1: N-(2-aminoethyl)acetamide: This would be the product of N-deisopropylation. Its formation would be confirmed by the loss of the isopropyl group (a mass difference of 43 Da).
M2: Hydroxylated Metabolites: A series of mono-hydroxylated metabolites (M+16 Da) could be formed on the isopropyl group or the ethyl backbone. The exact position of hydroxylation would be determined by MS/MS fragmentation patterns.
M3: Carbonyl Metabolite: Further oxidation of a hydroxylated methyl group on the isopropyl moiety could lead to a carboxylic acid derivative.
Illustrative Data Table: Predicted Metabolites and their Characterization
| Metabolite ID | Predicted Structure | Mass Shift from Parent | Key MS/MS Fragments (Predicted) |
| M1 | N-(2-aminoethyl)acetamide | -43 Da | Fragments corresponding to the acetamidoethyl moiety |
| M2a | N-{2-[(2-hydroxypropan-2-yl)amino]ethyl}acetamide | +16 Da | Loss of water from the parent ion; fragments indicating hydroxylation on the isopropyl group |
| M2b | N-{2-[(propan-2-yl)amino]-1-hydroxyethyl}acetamide | +16 Da | Fragments indicating hydroxylation on the ethyl backbone |
| M3 | 2-({2-[acetylamino]ethyl}amino)propanoic acid | +30 Da | Fragments consistent with a carboxylic acid group |
This table is for illustrative purposes and the data is hypothetical.
Enzymatic Reactions Involved in Biotransformation
The primary enzymatic reactions involved in the biotransformation of this compound are expected to be catalyzed by the cytochrome P450 superfamily of enzymes. Specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are often responsible for the metabolism of amine-containing compounds. To identify the specific CYP enzymes involved, studies using a panel of recombinant human CYP enzymes or CYP-specific chemical inhibitors would be necessary.
N-dealkylation: This is a classic CYP450-mediated reaction. The mechanism involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield the dealkylated amine and a ketone (in this case, acetone).
Hydroxylation: The direct addition of a hydroxyl group to an aliphatic carbon is another common CYP450-catalyzed reaction.
Carbonylation: This is typically a multi-step process that can be initiated by alcohol dehydrogenases acting on a primary alcohol metabolite formed by CYP450, followed by aldehyde dehydrogenases to form the carboxylic acid.
Illustrative Data Table: Predicted Enzymatic Reactions and Involved Enzymes
| Enzymatic Reaction | Primary Enzyme Family | Specific Isozymes (Hypothetical) | Resulting Metabolite Type |
| N-Deisopropylation | Cytochrome P450 | CYP3A4, CYP2D6 | Primary Amine |
| Aliphatic Hydroxylation | Cytochrome P450 | CYP2C9, CYP2C19 | Alcohol |
| Oxidation to Carbonyl | Alcohol/Aldehyde Dehydrogenase | ADH/ALDH | Carboxylic Acid |
This table contains predictive information and does not represent the results of specific studies on this compound.
An article on the non-therapeutic and research applications of this compound cannot be generated as requested.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available that corresponds to the outlined sections for the chemical compound this compound.
Specifically, no information was found regarding its application as:
Chemical probes in biological systems
Building blocks in organic synthesis and medicinal chemistry
A material in materials science research
Reference compounds in analytical and biochemical assays
The search results consistently identified related but structurally distinct compounds, such as N-(2-aminoethyl)acetamide and N-ethylacetamide. However, per the instructions to focus solely on this compound, the applications and data for these other compounds cannot be used. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the request.
Future Research Directions and Unexplored Avenues for N 2 Propan 2 Yl Amino Ethyl Acetamide
Advanced Synthetic Methodologies for Novel Analogues
The development of efficient and versatile synthetic routes is fundamental to exploring the potential of N-{2-[(propan-2-yl)amino]ethyl}acetamide and its analogues. While standard amidation and alkylation procedures can likely produce the parent compound, future research could focus on more advanced and diversity-oriented synthetic strategies.
One promising approach involves the use of high-throughput synthesis platforms to generate a library of analogues. sigmaaldrich.com This could be achieved by varying the acyl group or the N-alkyl substituent. For instance, substitution of the acetyl group with other acyl moieties could modulate the compound's electronic and steric properties, potentially influencing its biological activity. Similarly, replacing the isopropyl group with a range of other alkyl or aryl substituents could explore the structure-activity relationship (SAR) in greater detail.
Another avenue for exploration is the development of more atom-economical and environmentally benign synthetic methods. Traditional methods for forming amide bonds often require coupling agents that can generate stoichiometric amounts of waste. google.com Future research could investigate catalytic methods for the direct amidation of carboxylic acids with the parent amine, N-(propan-2-yl)ethane-1,2-diamine.
Furthermore, the synthesis of isotopically labeled versions of this compound could be instrumental for mechanistic studies, allowing for the tracking of the molecule within biological systems.
Table 1: Potential Advanced Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages |
| Combinatorial Synthesis | Parallel synthesis of a library of analogues with diverse substituents on the acetyl and isopropyl groups. | Rapid generation of a large number of compounds for high-throughput screening and SAR studies. |
| Catalytic Amidation | Use of transition metal or organocatalysts to facilitate the amide bond formation, avoiding traditional coupling agents. | Increased atom economy, reduced waste, and potentially milder reaction conditions. |
| Flow Chemistry | Continuous synthesis of the target compound and its analogues in a microreactor system. | Enhanced reaction control, improved safety, and potential for seamless integration with purification and screening steps. |
| Biocatalysis | Employment of enzymes, such as lipases or amidases, to catalyze the acylation step. | High selectivity, mild reaction conditions, and environmentally friendly approach. |
Deeper Mechanistic Understanding at the Subcellular and Molecular Levels
A significant area for future research is the elucidation of the potential mechanism of action of this compound at the subcellular and molecular levels. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the amide carbonyl) suggests the potential for interactions with biological macromolecules such as proteins and nucleic acids.
Initial studies could involve computational modeling and molecular docking to predict potential binding partners. These in silico approaches can help to identify putative protein targets, which can then be validated experimentally. For example, docking studies could explore interactions with enzymes where N-acetylated substrates are common, or with receptors that recognize small, flexible molecules.
Cellular and molecular biology techniques will be crucial for a deeper understanding. The use of fluorescently tagged analogues of this compound could allow for the visualization of its subcellular localization through techniques like confocal microscopy. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the endoplasmic reticulum, providing clues about its potential cellular functions.
Furthermore, proteomic and metabolomic approaches could be employed to identify changes in protein expression or metabolite levels in cells treated with the compound. This could uncover signaling pathways or metabolic processes that are modulated by this compound, offering a more comprehensive picture of its biological effects.
Table 2: Proposed Mechanistic Studies
| Experimental Approach | Objective | Potential Insights |
| Molecular Docking | Predict binding modes and affinities to a panel of known biological targets. | Identification of potential protein targets and generation of hypotheses for biological activity. |
| Confocal Microscopy | Visualize the subcellular localization of a fluorescently labeled analogue. | Information on cellular uptake and accumulation in specific organelles. |
| Affinity Chromatography | Isolate binding partners from cell lysates using an immobilized form of the compound. | Direct identification of interacting proteins. |
| Proteomics/Metabolomics | Analyze global changes in protein and metabolite profiles in response to compound treatment. | Uncovering affected cellular pathways and downstream biological effects. |
High-Throughput Screening and Lead Optimization Strategies for Specific Targets
Once a biological activity or a specific molecular target is identified, high-throughput screening (HTS) and lead optimization strategies will be essential for developing more potent and selective compounds. nih.gov HTS allows for the rapid screening of large compound libraries against a specific biological target or cellular phenotype. nih.gov
A library of analogues of this compound, generated through the advanced synthetic methodologies described earlier, could be screened to identify initial "hits." These hits would then be subjected to a lead optimization process to improve their pharmacological properties. This iterative process involves systematically modifying the chemical structure of the hit compound and evaluating the impact on its activity, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies will be a cornerstone of the lead optimization phase. By systematically altering different parts of the molecule—the N-acyl group, the ethylenediamine (B42938) linker, and the N-alkyl substituent—researchers can determine which structural features are critical for activity.
Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new analogues with improved properties. These models can help to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Table 3: Lead Optimization Workflow
| Step | Description | Key Techniques |
| Hit Identification | Screening a library of analogues to identify compounds with desired biological activity. | High-Throughput Screening (HTS) assays (e.g., fluorescence, luminescence). |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the hit structure to understand the relationship between chemical structure and biological activity. | Parallel synthesis, medicinal chemistry design principles. |
| In Silico Modeling | Using computational methods to predict the activity and properties of new analogues. | Quantitative Structure-Activity Relationship (QSAR), molecular docking. |
| Pharmacokinetic Profiling | Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds. | In vitro assays (e.g., microsomal stability, cell permeability) and in vivo studies. |
Novel Applications in Chemical Biology beyond Current Scope
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed as chemical probes to study biological processes. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. scispace.com
For example, by attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, researchers could create tools for visualizing and isolating its molecular targets. mdpi.com These probes could be used in techniques like fluorescence microscopy, flow cytometry, and affinity purification-mass spectrometry to investigate the role of the target protein in various cellular processes.
Another potential application is in the development of activity-based probes (ABPs). ABPs are a class of chemical probes that covalently label active enzymes in a complex biological sample. If this compound is found to be an enzyme inhibitor, it could be modified with a reactive group to create an ABP for that specific enzyme or enzyme class.
Furthermore, the ethylenediamine scaffold itself is a versatile platform for the construction of more complex molecular tools. For instance, it could be incorporated into larger molecules to modulate their solubility, cell permeability, or target-binding properties.
Table 4: Potential Chemical Biology Applications
| Application | Description | Example |
| Fluorescent Probes | An analogue functionalized with a fluorophore to visualize its interaction with cellular components. | A BODIPY-conjugated derivative for live-cell imaging. |
| Affinity Probes | An analogue with an affinity tag (e.g., biotin) to pull down its binding partners from cell lysates. | A biotinylated derivative for affinity purification-mass spectrometry. |
| Activity-Based Probes | A modified analogue with a reactive "warhead" to covalently label the active site of a target enzyme. | An acrylamide- or fluorophosphonate-modified derivative. |
| Molecular Scaffolds | Using the core structure as a building block for the synthesis of more complex bioactive molecules. | Incorporation into peptidomimetics or other larger molecular architectures. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[(propan-2-yl)amino]ethyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2-[(propan-2-yl)amino]ethylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C yields the target compound. Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 amine:acetyl chloride) critically affect purity and yield (60–85%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 1.05 (d, 6H, isopropyl CH3), δ 3.25 (m, 1H, isopropyl CH), δ 3.45 (t, 2H, NCH2), δ 2.00 (s, 3H, acetamide CH3) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm confirms purity (>95%) .
- Mass Spectrometry : ESI-MS (positive mode) displays [M+H]+ at m/z 173.1 .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against neurological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the molecular geometry (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces and HOMO-LUMO gaps, which correlate with ligand-receptor binding. Molecular docking (AutoDock Vina) into voltage-gated calcium channels (Cav) reveals binding affinity (ΔG ≈ -8.2 kcal/mol) similar to structurally related antiepileptic agents .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature. Systematically test solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C vs. 37°C using UV-Vis spectrophotometry (λmax = 210 nm). For example, solubility in PBS increases from 2.1 mg/mL (25°C) to 3.5 mg/mL (37°C) due to entropy-driven dissolution .
Q. How is this compound validated as a reference standard in analytical workflows?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Confirm no interference from impurities via HPLC-MS.
- Linearity : Calibration curve (0.1–10 µg/mL, R² > 0.999).
- Accuracy : Spike recovery (98–102%) in simulated biological matrices .
Q. What in vitro assays are suitable for evaluating its metabolic stability?
- Methodological Answer : Use hepatic microsomes (human/rat) incubated with 10 µM compound. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t½) using first-order kinetics. CYP450 inhibition assays (e.g., CYP3A4) assess metabolic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
